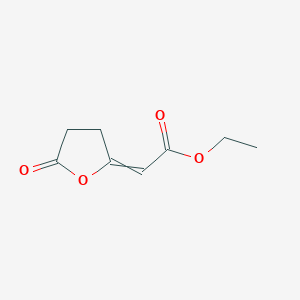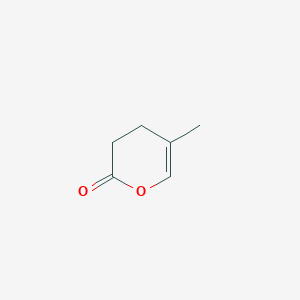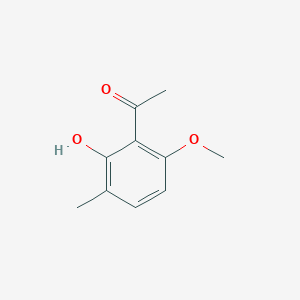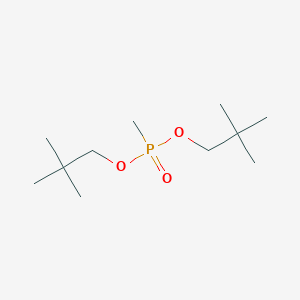![molecular formula C16H18N4O4 B14629900 N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine CAS No. 54222-82-1](/img/structure/B14629900.png)
N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine is a chemical compound known for its unique structure and properties. This compound features two nitrophenyl groups attached to an ethane-1,2-diamine backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-nitrobenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of ethane-1,2-diamine attack the electrophilic carbon atoms of the 2-nitrobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH~−~) or alkoxide ions (RO~−~) can be used for substitution reactions.
Major Products
Oxidation: The major products are typically nitro derivatives or amines, depending on the reaction conditions.
Reduction: The major products are amines.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethane-1,2-diamine backbone provides flexibility and allows the compound to adopt conformations that enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-aminoethyl)ethane-1,2-diamine: Similar structure but lacks the nitrophenyl groups.
N,N-Bis(2-nitrophenyl)ethane-1,2-diamine: Similar structure but with different substitution patterns.
Uniqueness
N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine is unique due to the presence of nitrophenyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and ability to interact with biological targets, making it more versatile compared to similar compounds.
Properties
CAS No. |
54222-82-1 |
|---|---|
Molecular Formula |
C16H18N4O4 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
N,N'-bis[(2-nitrophenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H18N4O4/c21-19(22)15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20(23)24/h1-8,17-18H,9-12H2 |
InChI Key |
GVGJJCMMQYVJEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)






octylsulfanium bromide](/img/structure/B14629853.png)
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)


![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
